

Technical Guide: HPLC Analysis of Bis(hydroxymethyl)urea on a Reverse Phase Column

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Compound of Interest

Compound Name: Bis(hydroxymethyl)urea

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Introduction

Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and finds applications in various industrial processes. [1] Accurate quantification of **Bis(hydroxymethyl)urea** is crucial for quality control, process optimization, and stability studies. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is a widely used technique for the analysis of polar organic compounds. This guide provides a comprehensive overview of a robust HPLC method for the separation and quantification of **Bis(hydroxymethyl)urea**.

Bis(hydroxymethyl)urea is a highly polar compound, which can present challenges for retention on traditional non-polar stationary phases like C18. [2][3] Therefore, careful method development is required to achieve adequate retention and symmetrical peak shapes. This document outlines a detailed experimental protocol, data presentation, and a visual representation of the analytical workflow.

Experimental Protocols

Materials and Reagents

- **Bis(hydroxymethyl)urea** standard: Purity ≥98%

- Acetonitrile: HPLC grade
- Water: Deionized water, 18 MΩ·cm or higher
- Phosphoric acid: ACS grade
- Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Parameter	Recommended Setting
HPLC Column	Reverse Phase C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-10 min: 5% B; 10-15 min: 5-30% B; 15-20 min: 30% B; 20-21 min: 30-5% B; 21-30 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL

Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of **Bis(hydroxymethyl)urea** standard.
- Dissolve the standard in a 1:1 mixture of methanol and water in a 10 mL volumetric flask.

- Sonicate for 5 minutes to ensure complete dissolution.
- Bring the flask to volume with the methanol/water mixture to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Sample Preparation:

- Accurately weigh a sample containing **Bis(hydroxymethyl)urea**.
- Dissolve the sample in a known volume of a 1:1 methanol and water mixture.
- Vortex and sonicate to ensure complete extraction of the analyte.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables present typical quantitative data that can be expected from this HPLC method.

Chromatographic Performance

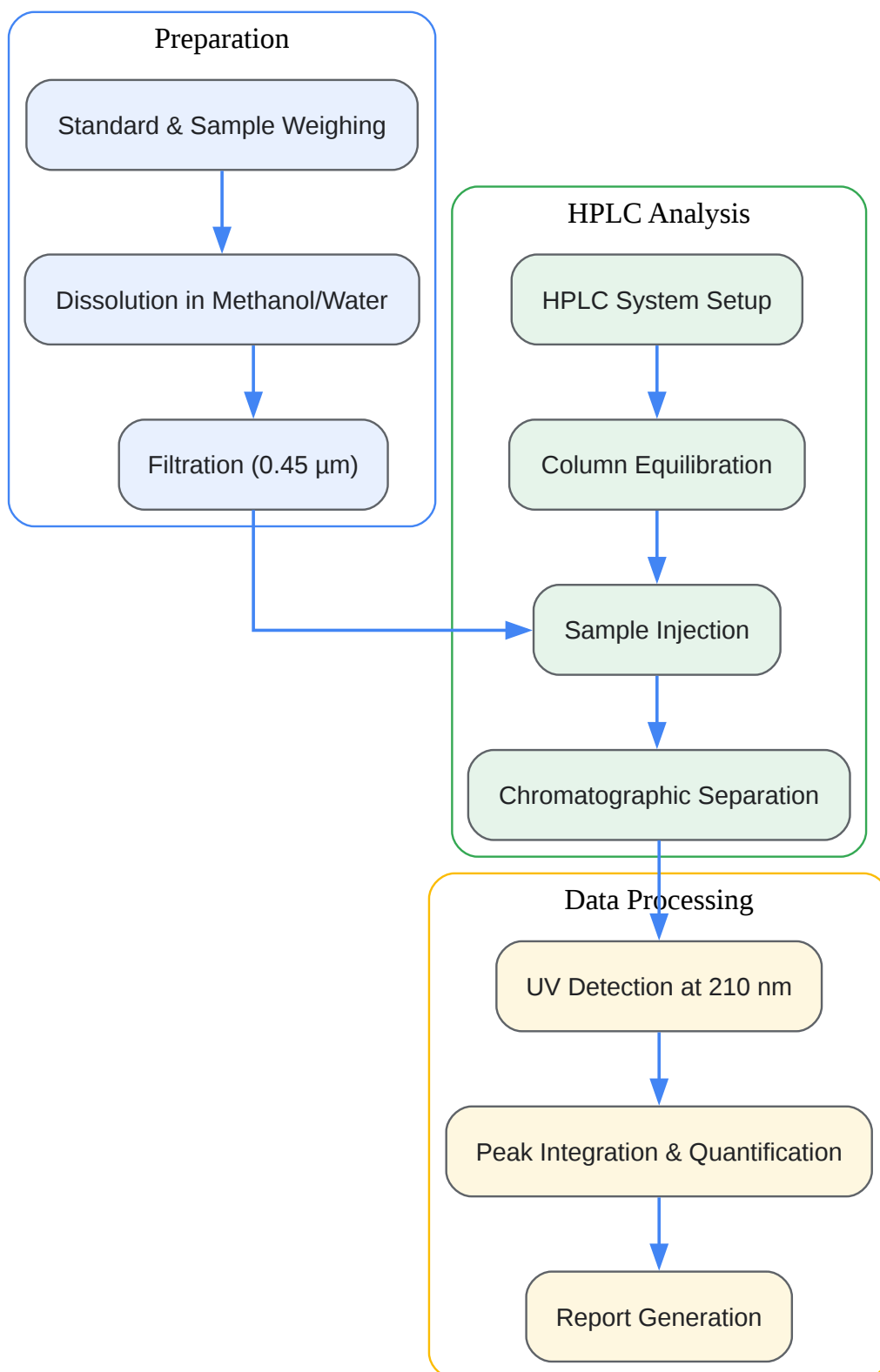
Compound	Retention Time (min)	Tailing Factor	Theoretical Plates
Bis(hydroxymethyl)urea	~ 8.5	1.1	> 5000

Method Validation Parameters

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analysis of **Bis(hydroxymethyl)urea**.



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Caption: Workflow for the HPLC analysis of **Bis(hydroxymethyl)urea**.

Conclusion

The reverse-phase HPLC method detailed in this guide provides a reliable and robust approach for the quantitative analysis of **Bis(hydroxymethyl)urea**. By utilizing a standard C18 column and a carefully optimized mobile phase gradient, this method overcomes the challenges associated with retaining and separating this polar analyte. The provided experimental protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of **Bis(hydroxymethyl)urea**. Adherence to good chromatographic practices will ensure accurate and reproducible results.

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References

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